molecular formula C16H12BrClN2O2S B1681535 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole CAS No. 75696-17-2

6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole

Cat. No. B1681535
CAS RN: 75696-17-2
M. Wt: 411.7 g/mol
InChI Key: QPUSHOZBKOBMDR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under various conditions.


Scientific Research Applications

Immunopharmacology

  • Immunosuppressive Properties : A study compared the immunopharmacological profile of 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole (referred to as Sch 24937) with cyclosporin A, a well-known immunosuppressant. Sch 24937 was found to have potent inhibitory effects on B lymphocyte-mediated immune responses and demonstrated significant in vivo immunosuppressive activity, especially in rat models of adjuvant arthritis and experimental allergic encephalomyelitis. However, its development for treating human autoimmune conditions was limited due to hepatotoxicity (Smith et al., 1987).

Biochemical Research

  • Human Serotonin 5-HT2 Receptor Binding : Research involving compounds isolated from the Jamaican sponge Smenospongia aurea identified 6-Bromo-2'-de-N-methylaplysinopsin, a compound structurally related to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole, as a significant ligand for human serotonin 5-HT2 receptor subtypes. This finding has implications in the field of neuropharmacology, especially concerning serotonin-related pathways and disorders (Hu et al., 2002).

Organic Chemistry

  • Synthesis and Reactivity : Several studies have focused on the synthesis and chemical reactivity of compounds structurally similar to 6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole. These include exploring tandem reactions for synthesizing bromo(chloro)-selenyl(sulfenyl)indoles, investigating the reaction of methyl hexahydro indolizino indoles with N-bromosuccinimide, and studying the synthesis and applications of sulfur-containing polybromoindoles (Liu et al., 2012), (Irikawa et al., 1989), (El-Gamal et al., 2005).

X-Ray Crystallography

  • Structural Analysis : A study of 7-acetyl-2-aryl-5-bromoindoles revealed insights into the crystal structure and hydrogen bonding patterns of these compounds, providing foundational knowledge for understanding the structural characteristics of similar bromoindoles (Mphahlele, 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves speculating on potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to better understand the compound.


Please consult with a professional chemist or a reliable source for specific information on “6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole”.


properties

IUPAC Name

1-(6-bromo-5-chloro-3-pyridin-2-yl-1H-indol-2-yl)-2-methylsulfinylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2S/c1-23(22)8-14(21)16-15(12-4-2-3-5-19-12)9-6-11(18)10(17)7-13(9)20-16/h2-7,20H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUSHOZBKOBMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(=O)C1=C(C2=CC(=C(C=C2N1)Br)Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920753
Record name 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloro-2-((methylsulfinyl)acetyl)-3-(2-pyridyl)indole

CAS RN

75696-17-2, 112405-57-9
Record name Sch 24937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[6-Bromo-5-chloro-3-(pyridin-2-yl)-1H-indol-2-yl]-2-(methanesulfinyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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